molecular formula C13H12FNO B2507308 2-(Benzyloxy)-6-fluoroaniline CAS No. 160564-65-8

2-(Benzyloxy)-6-fluoroaniline

Cat. No.: B2507308
CAS No.: 160564-65-8
M. Wt: 217.243
InChI Key: KWHIMHCTOQZTDC-UHFFFAOYSA-N
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Description

Context and Structural Significance of Fluoroanilines in Synthetic Chemistry

These modifications are highly sought after, particularly in medicinal chemistry and materials science. bloomtechz.comrsc.org In drug development, the introduction of a fluorine atom can lead to enhanced biological activity, improved membrane permeability, and a more favorable metabolic profile. tandfonline.comrsc.org Consequently, fluoroanilines serve as crucial precursors in the synthesis of a wide range of pharmaceuticals, including anticancer, antiviral, anti-inflammatory, and antibiotic agents. bloomtechz.comrsc.orgresearchgate.net The selective synthesis of specific isomers, such as ortho-fluoroanilines, remains a challenge but is highly desirable as they are versatile intermediates for the pharmaceutical and fine chemical industries. rsc.orgresearchgate.net

Role of 2-(Benzyloxy)-6-fluoroaniline as a Versatile Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, belonging to the class of aniline (B41778) building blocks. pharmalego.com Its utility stems from the presence of three distinct functional groups: a primary aromatic amine (-NH2), a fluorine atom (-F), and a benzyloxy group (-OCH2C6H5), all attached to a benzene (B151609) ring. This trifunctional nature allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

The amine group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, which are fundamental transformations in the synthesis of many organic compounds. The fluorine atom and the benzyloxy group, positioned ortho to the amine, influence the reactivity of the aromatic ring and can be either retained in the final product to impart specific properties or modified in subsequent synthetic steps. The benzyloxy group, in particular, can serve as a protecting group for the hydroxyl functionality, which can be deprotected via hydrogenolysis. google.com

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValue
CAS Number 160564-65-8
Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
Appearance Powder, Pale brown-colored viscous oil google.comamericanelements.com
IUPAC Name This compound

This data is compiled from multiple sources. americanelements.combldpharm.comnih.gov

Research Landscape and Gaps in Understanding the Compound's Reactivity Profile

The existing research landscape for this compound primarily highlights its role as a commercially available building block for organic synthesis. americanelements.combldpharm.com While its synthesis and isolation have been described in patent literature, detailed studies focusing specifically on its reactivity profile are not extensively reported. google.com Much of the understanding of its chemical behavior is inferred from the known reactivity of its constituent functional groups.

The reactivity of the aniline moiety is well-established, allowing for predictable transformations. cymitquimica.com Similarly, the benzyloxy group is a common protecting group with well-documented cleavage conditions. google.com However, a significant gap exists in the comprehensive experimental investigation of how the interplay between the ortho-fluoro and ortho-benzyloxy substituents modulates the reactivity of the aniline nucleus and the amine group itself.

A summary of the expected reactivity based on its functional groups is presented below:

Functional GroupExpected Reactions
Primary Amine (-NH2) Acylation, Alkylation, Diazotization, Formation of Schiff bases
Aromatic Ring Electrophilic aromatic substitution (directing effects of -NH2, -F, and -OCH2C6H5 will influence regioselectivity)
Benzyloxy Group (-OCH2C6H5) Hydrogenolysis to yield the corresponding phenol (B47542)
Fluorine Atom (-F) Nucleophilic aromatic substitution (typically requires strong activation)

Further research is needed to fully map the reactivity of this compound, including quantitative studies of its nucleophilicity, the regioselectivity of its reactions under various conditions, and the exploration of its utility in novel synthetic methodologies. Such studies would provide a more complete understanding of this versatile intermediate and could unlock new applications in the synthesis of complex target molecules.

Properties

IUPAC Name

2-fluoro-6-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHIMHCTOQZTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzyloxy 6 Fluoroaniline and Its Analogs

Established Synthetic Routes and Procedural Optimizations

The traditional synthesis of 2-(benzyloxy)-6-fluoroaniline and its analogs often involves a multi-step sequence starting from readily available precursors. These routes are characterized by efforts to optimize reaction conditions to maximize yield and purity.

Strategies for ortho-Fluoroaniline Functionalization Precursors

The journey towards this compound frequently begins with the strategic functionalization of an ortho-fluoroaniline derivative. A common precursor is 2,6-difluorobenzonitrile (B137791) or 2,6-difluorobenzamide (B103285). google.com These starting materials provide a robust platform for subsequent transformations. The synthesis of related structures, such as N-(4-(benzyloxy)benzylidene)-4-fluoroaniline, often utilizes p-hydroxybenzaldehyde and 4-fluoroaniline (B128567) as key starting materials. guidechem.com

Another approach involves the protection of the aniline (B41778) group, for instance with a Boc (tert-butoxycarbonyl) group, to form N-boc-aniline. evitachem.com This protecting group strategy allows for controlled functionalization of the aromatic ring.

Introduction and Positional Selectivity of the Benzyloxy Moiety

The introduction of the benzyloxy group is a critical step and is typically achieved through a nucleophilic substitution reaction. In one method, 2,6-difluorobenzamide is reacted with benzyl (B1604629) alcohol in the presence of a strong base like potassium hydroxide. google.com The reaction proceeds with the displacement of one of the fluorine atoms by the benzyloxy group. Similarly, the synthesis of 4-(benzyloxy)-3-bromo-5-fluoroaniline (B596817) involves reacting an appropriate aniline derivative with benzyl chloride in the presence of a base such as potassium carbonate. evitachem.com

For precursors like p-hydroxybenzaldehyde, the benzyloxy group is introduced by reaction with benzyl bromide in the presence of potassium carbonate and a catalytic amount of potassium iodide. guidechem.com This step is crucial for creating the benzyloxy-substituted aromatic core.

Isolation and Purification Techniques for Intermediates and Final Product

The isolation and purification of intermediates and the final this compound product are essential for obtaining high-purity material suitable for subsequent reactions. Common techniques include filtration to remove inorganic salts and recrystallization from appropriate solvents to purify the desired compounds. google.com For instance, after the benzylation of p-hydroxybenzaldehyde, the reaction mixture is typically subjected to aqueous washes to remove residual halides and base.

Chromatographic methods, such as column chromatography, are also frequently employed to separate the product from unreacted starting materials and byproducts. researchgate.net The purity of the final product is often assessed using analytical techniques like gas chromatography (GC) and confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). google.comevitachem.com

Novel and Catalytic Approaches in Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for constructing complex molecules like this compound. These novel approaches often utilize transition metal catalysis and focus on achieving high chemo- and regioselectivity.

Transition Metal-Catalyzed Transformations for Benzyloxy-Fluoroaniline Scaffolds

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.netresearchgate.net While specific examples directly leading to this compound are not extensively detailed in the provided results, the principles of transition metal-catalyzed cross-coupling reactions are highly relevant. For instance, palladium-catalyzed reactions are widely used for the arylation of amines and other nucleophiles. acs.org These methods could potentially be adapted for the direct coupling of a benzyloxy-containing aryl halide with a protected 2-fluoroaniline (B146934) derivative or vice-versa. The development of new ligands and catalytic systems continues to expand the scope and applicability of these transformations. researchgate.net

Chemo- and Regioselective Reduction Methodologies for Aniline Derivatization

The synthesis of aniline derivatives often involves the reduction of a nitro group. Achieving chemo- and regioselectivity in this reduction is crucial, especially when other reducible functional groups are present in the molecule. A variety of reducing agents and conditions have been developed to address this challenge. dtu.dk

For example, the reduction of a nitro group to an aniline can be accomplished using reagents like sodium dithionite. acs.org More recent and milder methods involve electrocatalytic reduction promoted by samarium salts, which has been shown to be highly chemoselective for the reduction of nitroaryl derivatives in the presence of other functional groups. researchgate.net Such methodologies could be applied to a precursor containing a nitro group and a benzyloxy ether, selectively reducing the nitro group to form the desired aniline without affecting the benzyloxy moiety.

One-Pot Synthesis Strategies to Streamline Production

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. aablocks.com This approach minimizes the need for purification of intermediates, saving time and solvents. aablocks.com

Recent advancements have focused on developing elegant and efficient one-pot methods for the synthesis of complex molecules from simpler starting materials. For instance, a one-pot methodology has been developed for the synthesis of primary amides from various aldehydes using Ru(II) complexes as catalysts. aablocks.com This method is notable for its reduction of hazardous waste and elimination of the need for detrimental additive reagents. aablocks.com The reaction proceeds efficiently under optimized conditions, and the substituent on the aromatic ring of the starting benzaldehyde (B42025) does not significantly affect the product formation. aablocks.com

In a different approach, a one-pot procedure was developed for the direct conversion of alcohols to azides via phosphate (B84403) activation. acs.org This method utilizes bis(2,4-dichlorophenyl) phosphate activation with 4-(dimethylamino)pyridine as a base. acs.org Another example involves the treatment of 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines in the presence of K2CO3 in boiling DMF to efficiently provide a variety of alkoxy-substituted indolo[2,1-a]isoquinolines. acs.org

Furthermore, a one-pot reaction adopting 98% sulfuric acid has been utilized in the preparation of 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide, which reduces post-treatment steps and the discharge of large amounts of wastewater. wipo.int

These examples highlight the versatility and growing importance of one-pot synthesis in modern organic chemistry, offering streamlined pathways to valuable compounds like the analogs of this compound.

Principles of Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to enhance sustainability. This involves careful consideration of solvent selection, reaction conditions, atom economy, and waste reduction.

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, readily available, and have a minimal environmental impact.

Research has shown that water can be a highly effective solvent in certain reactions. For instance, in the amination of 4-chloropyrrolopyrimidines, water, along with methanol (B129727) and ethanol, gave the highest product yield. nih.govacs.org The higher rate in more polar solvents like water can be attributed to their ability to stabilize a polar transition state. nih.govacs.org However, for highly lipophilic and crystalline compounds, 2-propanol may be a more efficient solvent. acs.org

In other synthetic procedures, solvents like toluene, THF, acetonitrile, and 1,4-dioxane (B91453) have been employed, with varying degrees of success. aablocks.com The optimization of reaction conditions, such as temperature and catalyst loading, is also crucial for maximizing yield and minimizing by-product formation. aablocks.com For example, in the Ru(II)-catalyzed synthesis of amides, the maximum conversion was achieved with a specific catalyst loading, and the yield was significantly reduced below this optimal amount. aablocks.com

The development of solvent-free reaction conditions represents a significant step towards greener synthesis. rsc.org A metal- and solvent-free protocol for the synthesis of aniline-based triarylmethanes has been successfully developed, demonstrating the feasibility of eliminating solvents altogether. rsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. aablocks.com High atom economy is a cornerstone of green chemistry, as it minimizes the generation of waste. aablocks.com

Classical methods for amide synthesis, for example, often suffer from low atom economy and the formation of undesired products. aablocks.com The development of advanced, atom-efficient catalytic methods is therefore highly desirable. aablocks.com Metal-catalyzed approaches for amide synthesis have been developed using various transition metals, including scandium, nickel, copper, zinc, and palladium. aablocks.com

A patent for the preparation of 2-bromo-6-fluoroaniline (B133542) highlights a synthesis route that improves upon previous methods by using cheap and readily available raw materials and solvents, avoiding explosive and highly toxic chemical raw materials, and achieving a high product yield and purity. google.com This improved route ingeniously utilizes a sulfonamide/sulfonate to direct the bromination reaction and avoid the formation of para-position impurities. google.com

Furthermore, the reduction of post-treatment steps, as seen in the one-pot synthesis of 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide, contributes significantly to waste reduction by minimizing the discharge of wastewater. wipo.int The use of anisole (B1667542) as a solvent in a desulfonation step also dramatically reduces the reaction temperature and energy consumption, further enhancing the sustainability of the process. wipo.int

Chemical Transformations and Derivatization Strategies

Reactivity of the Aniline (B41778) Moiety

The primary amino group is a focal point of reactivity in 2-(Benzyloxy)-6-fluoroaniline, serving as a potent nucleophile and a site for condensation and electrophilic substitution.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to its use as a building block, allowing for the introduction of diverse functional groups through acylation, alkylation, and sulfonylation.

Acylation: The amino group reacts readily with acylating agents such as acid chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride) to form stable amide derivatives. This transformation is often used as a protecting strategy for the amino group to moderate its reactivity and directing effects in subsequent reactions like electrophilic aromatic substitution.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamides. This reaction is robust and provides crystalline derivatives.

Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, this pathway allows for the synthesis of secondary and tertiary amines under specific conditions.

These nucleophilic reactions are crucial for modifying the electronic properties of the molecule and for building more complex molecular architectures.

Table 1: Representative Nucleophilic Reactions of the Amino Group

Reaction Type Reagent Class Example Reagent Product Class
Acylation Acid Chloride Acetyl chloride N-Aryl acetamide
Acylation Acid Anhydride Acetic anhydride N-Aryl acetamide
Sulfonylation Sulfonyl Chloride p-Toluenesulfonyl chloride N-Aryl sulfonamide
Alkylation Alkyl Halide Benzyl (B1604629) bromide N-Alkyl aniline

Condensation Reactions leading to Imine and Schiff Base Formation

A hallmark reaction of primary anilines is their condensation with carbonyl compounds. This compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (azomethine group) orgsyn.orgchemicalbook.com. The formation of these imines is often catalyzed by acids and may require the removal of water to drive the equilibrium toward the product chemicalbook.com.

The resulting Schiff bases are versatile intermediates themselves, finding application in the synthesis of heterocyclic systems and as ligands in coordination chemistry orgsyn.org. A significant application of this reactivity is in the synthesis of quinazoline (B50416) derivatives. For instance, anilines can undergo cyclocondensation reactions with 2-aminobenzaldehydes or related compounds to form the fused heterocyclic quinazoline core, a scaffold present in many biologically active molecules organic-chemistry.orgnih.gov.

Table 2: Examples of Condensation Reactions

Carbonyl Compound Catalyst Product Type
Benzaldehyde (B42025) Acetic Acid Imine (Schiff Base)
Acetone Acid/Base Ketimine
2-Aminobenzophenone Various Quinazoline Derivative
Salicylaldehyde None/Heat Imine with intramolecular H-bonding

Electrophilic Substitutions on the Nitrogen Atom

While electrophilic substitution on the aromatic ring is common for anilines, direct substitution on the nitrogen atom can also be achieved. One of the most important transformations in this category is diazotization. The reaction of the primary amino group of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures yields a diazonium salt.

This aryldiazonium salt is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br), cyano, and hydroxyl groups onto the aromatic ring.

Transformations Involving the Fluoro Substituent

The fluorine atom on the aromatic ring introduces another dimension of reactivity, primarily through its ability to act as a leaving group in nucleophilic aromatic substitution or as a directing group in metalation reactions.

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Fluorinated Ring

The fluorine atom can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this addition-elimination process, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) ion, which is a good leaving group, restores the aromaticity of the ring nih.gov.

The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer intermediate. In this compound, the amino and benzyloxy groups are electron-donating, which would typically disfavor classical SNAr. However, under forcing conditions or through intramolecular cyclization pathways where a tethered nucleophile attacks, substitution of the fluorine can be achieved. For example, intramolecular SNAr reactions are a key strategy for the synthesis of fluorine-containing heterocyclic compounds beilstein-journals.org.

Halogen-Directed Chemical Processes and Ortho-Lithiation Strategies

The substituents on the aromatic ring can direct deprotonation to a specific adjacent position when treated with a strong base, such as an organolithium reagent. This process is known as Directed ortho-Metalation (DoM) wikipedia.org. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity wikipedia.orguwindsor.ca.

In this compound, several groups can influence the site of lithiation:

Amino Group: A free amino group would be deprotonated by the organolithium base. Therefore, it must first be converted into a suitable directing metalation group (DMG), such as a pivalamide (B147659) or carbamate, which are powerful DMGs.

Benzyloxy Group: The oxygen atom of the benzyloxy group can coordinate to the lithium reagent, directing metalation to the ortho position researchgate.netnih.gov. However, in this molecule, both ortho positions to the benzyloxy group are already substituted. A related process involves lithiation at the benzylic carbon, which can then act as a DMG itself researchgate.netnih.gov.

Fluoro Group: The fluorine atom is a weaker directing group but can acidify the ortho protons, influencing the site of deprotonation uwindsor.ca.

The regiochemical outcome of a DoM reaction on a derivatized this compound would depend on the hierarchy of these directing groups and the specific reaction conditions employed. Generally, a protected amino group (e.g., carbamate) is a more powerful DMG than an ether or a fluorine atom, suggesting that metalation would likely occur at the position ortho to the protected amine (the C5 position) uwindsor.cabaranlab.org.

Table 3: Potential Electrophiles for Quenching Ortho-Lithiated Species

Electrophile Reagent Example Introduced Functional Group
Carbon Dioxide CO₂ (dry ice) Carboxylic Acid
Aldehydes/Ketones Acetone, Benzaldehyde Secondary/Tertiary Alcohol
Alkyl Halides Methyl Iodide Methyl Group
Disulfides Dimethyl disulfide Methylthio Group
Silyl Halides Trimethylsilyl chloride Trimethylsilyl Group
Borates Trimethyl borate Boronic Acid (after hydrolysis)

Electrophilic and Metal-Catalyzed Aromatic Ring Functionalization

The aromatic ring of this compound is amenable to further substitution, allowing for the introduction of new functional groups. This can be achieved through strategies like directed ortho-metalation or transition metal-catalyzed cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of a nearby ortho proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, there are three potential directing groups: the aniline (-NH₂), the benzyloxy group (-OCH₂Ph), and the fluorine atom (-F). The relative directing ability of these groups is crucial for predicting the outcome of the reaction. Generally, amino groups (often after protection or in-situ deprotonation) and alkoxy groups are effective DMGs. organic-chemistry.org The directing power typically follows the order: -CONR₂ > -OCONR₂ > -NHCOR > -OCH₂OR > -OR > -NR₂ > -F. organic-chemistry.orguwindsor.ca

Given this hierarchy, the benzyloxy group is a stronger directing group than the fluorine atom. The aniline group's directing ability can be modulated by protection or by using excess base to form the anilide. The interplay between the benzyloxy and amino/anilide groups would likely direct metalation to the C3 position, which is ortho to the benzyloxy group. The fluorine at C6 would further acidify the adjacent C5 proton, but lithiation at C3 is generally favored due to the stronger directing ability of the oxygen-based group.

Table 3: Relative Strength of Common Directed Metalation Groups (DMGs)

Strength Directing Group Examples
Strong -CONR₂, -SO₂NR₂, -OCONR₂
Moderate -OR, -NR₂, -CH=NR

Palladium-catalyzed cross-coupling reactions are cornerstone methods for forming C-C and C-N bonds in modern organic synthesis. nih.gov For this compound, these reactions can be envisioned in several ways.

One major strategy is the Buchwald-Hartwig amination , where the aniline itself acts as the nucleophilic coupling partner. wikipedia.orglibretexts.org In this reaction, this compound can be coupled with a variety of aryl or heteroaryl halides or triflates to form diarylamine products. organic-chemistry.org This reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand and a base. jk-sci.com

Alternatively, the aniline could first be converted into a halide or triflate, enabling it to serve as the electrophilic partner in couplings like the Suzuki-Miyaura reaction . harvard.eduyoutube.com For instance, diazotization of the aniline followed by a Sandmeyer-type reaction could install a bromine or iodine atom, which could then be coupled with various organoboron reagents (boronic acids or esters) to form new C-C bonds. researchgate.netnih.gov

Direct C-F bond activation for cross-coupling is another possibility, although it is generally more challenging due to the high strength of the C-F bond. beilstein-journals.org Specialized nickel or palladium catalyst systems are often required to achieve this transformation, which could allow for the coupling of an arylboronic acid at the C6 position. beilstein-journals.org

Table 4: Potential Cross-Coupling Strategies for the this compound Scaffold

Reaction Name Role of Aniline Derivative Coupling Partner Bond Formed
Buchwald-Hartwig Amination Amine Nucleophile Aryl Halide/Triflate C-N
Suzuki-Miyaura Coupling Aryl Halide (after conversion) Aryl/Vinyl Boronic Acid C-C

The primary amino group of this compound can be readily converted into a highly reactive isocyanate functional group (-N=C=O). This transformation is most commonly achieved by treatment with phosgene (B1210022) (COCl₂) or one of its safer, solid substitutes, such as diphosgene or triphosgene (B27547) (bis(trichloromethyl) carbonate). chemindigest.comwikipedia.org

The reaction involves the nucleophilic attack of the aniline onto the carbonyl group of the phosgene equivalent, followed by the elimination of HCl. guidechem.com The resulting carbamoyl (B1232498) chloride intermediate then eliminates another molecule of HCl to furnish the isocyanate. These reactions are typically run in the presence of a non-nucleophilic base, like triethylamine, to scavenge the HCl produced. guidechem.com Isocyanates are valuable synthetic intermediates that readily react with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. nih.gov

Table 5: Common Reagents for Isocyanate Synthesis from Anilines

Reagent Formula Physical State Notes
Phosgene COCl₂ Gas Highly effective but extremely toxic and difficult to handle. sigmaaldrich.com
Diphosgene ClCOOCCl₃ Liquid A liquid phosgene substitute that is easier to handle than gaseous phosgene. sigmaaldrich.com
Triphosgene (BTC) (Cl₃CO)₂CO Solid A stable, crystalline solid that is a widely used and safer alternative to phosgene. wikipedia.orgguidechem.com

Applications of 2 Benzyloxy 6 Fluoroaniline in Complex Molecule Synthesis

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The synthesis of these ring systems often relies on the careful selection of precursors that can undergo reliable cyclization reactions. 2-(Benzyloxy)-6-fluoroaniline serves as an important precursor for certain classes of heterocycles, most notably quinoxalines.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound itself is an ortho-substituted aniline (B41778), its derivatives and related structures are instrumental in creating highly substituted quinoxaline rings. For instance, the benzyloxy moiety can be incorporated into a quinoxaline scaffold through nucleophilic aromatic substitution reactions. A related synthesis demonstrates the creation of 2-(Benzyloxy)-6-chloroquinoxaline, highlighting the utility of the benzyloxy group in building these important heterocyclic systems. rasayanjournal.co.in The reaction proceeds by treating 2,6-dichloroquinoxaline (B50164) with benzyl (B1604629) alcohol in the presence of a base, yielding the desired product in high yield. rasayanjournal.co.in

Table 1: Synthesis of a Substituted Quinoxaline Heterocycle

Reactant 1 Reactant 2 Product Yield
2,6-Dichloroquinoxaline Benzyl Alcohol 2-(Benzyloxy)-6-chloroquinoxaline 83% rasayanjournal.co.in

This method underscores the role of benzyloxy-containing reagents in the assembly of complex heterocyclic frameworks that are of significant interest in medicinal chemistry. nih.govpharmaceuticaljournal.net

Precursor in Multistep Organic Syntheses of Advanced Scaffolds

The journey from simple starting materials to a complex target molecule, such as a pharmaceutical agent, often involves numerous steps where each intermediate must be carefully designed. nih.govresearchgate.net this compound is an exemplary precursor in such multistep syntheses, where its functional groups can be sequentially modified or used to direct subsequent reactions.

A prominent example of an advanced scaffold where a closely related compound is critical is the antiviral drug Letermovir. A key intermediate in the synthesis of Letermovir is 2-bromo-6-fluoroaniline (B133542). google.com The synthesis of this crucial intermediate requires a regioselective bromination of a fluoroaniline (B8554772) derivative. Direct bromination of o-fluoroaniline can lead to a mixture of products, making it inefficient for industrial production. google.com

Here, this compound can serve as a strategic starting material. The bulky benzyloxy group can act as both a protecting group for the phenol (B47542) and a directing group to influence the position of subsequent electrophilic substitution reactions, such as bromination. The synthesis could proceed by first brominating the this compound and then removing the benzyl protecting group to unmask the phenol, which can then be converted to the desired intermediate. This strategic use of a protecting group is a cornerstone of complex molecule synthesis. otsukac.co.jp

Table 2: Plausible Synthetic Route to a Key Pharmaceutical Intermediate

Starting Material Reaction Step Reagent(s) Intermediate/Product
This compound 1. Bromination N-Bromosuccinimide (NBS) 2-(Benzyloxy)-4-bromo-6-fluoroaniline
2-(Benzyloxy)-4-bromo-6-fluoroaniline 2. Deprotection H₂, Pd/C 4-Bromo-2-fluoro-6-aminophenol
4-Bromo-2-fluoro-6-aminophenol 3. Further steps Various Advanced scaffolds (e.g., Letermovir core)

This approach highlights how the compound facilitates the construction of advanced, highly substituted aromatic scaffolds that are pivotal in the pharmaceutical industry. researchgate.net

Role in the Elaboration of Functionalized Aromatic and Heteroaromatic Compounds

The development of functionalized aromatic compounds is central to drug discovery and materials science. This compound is intrinsically a highly functionalized molecule, and its reactive sites—the nucleophilic amine and the aromatic ring activated by the fluorine and benzyloxy groups—can be exploited for further molecular elaboration.

The amine group can participate in a wide array of chemical transformations, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. These reactions allow for the attachment of diverse substituents, leading to a vast library of new chemical entities. For example, the synthesis of N-(Benzyloxy)-chromone-carboxamides involves coupling O-benzylhydroxylamine derivatives with chromone (B188151) carboxylic acids to create complex molecules with potential anti-inflammatory activity. derpharmachemica.com While not starting from this compound directly, this work illustrates the synthetic utility of the N-(benzyloxy)amide functional group, which can be readily prepared from the parent aniline.

Furthermore, the fluorine atom on the aromatic ring can influence the molecule's properties and provide a handle for specific chemical reactions, such as nucleophilic aromatic substitution (SNAr), where the fluorine is displaced by another nucleophile. This allows for the introduction of a wide range of functional groups onto the aromatic core, a key strategy in the elaboration of complex aromatic systems. beilstein-journals.org

Development of Novel Chemical Entities through Scaffold Diversification

In modern drug discovery, there is a significant emphasis on creating collections of structurally diverse molecules to screen for biological activity. This approach, known as diversity-oriented synthesis or scaffold diversification, aims to efficiently generate novel molecular frameworks. beilstein-journals.org this compound is an ideal starting point for such strategies due to its multiple points of reactivity.

A scaffold diversification strategy could involve reacting the aniline with a variety of dicarbonyl compounds to produce a library of different heterocyclic cores, such as quinoxalines, benzimidazoles, or benzodiazepines. nih.gov Each of these scaffolds could then be further diversified by modifying the fluorine or benzyloxy groups. For example, the benzyl group can be removed to reveal a phenol, which can then be alkylated or acylated with various partners, adding another dimension of diversity. This "top-down" approach allows for the rapid creation of sp3-rich compounds from a common starting material. nih.gov

Table 3: Hypothetical Scaffold Diversification Strategy

Starting Material Reaction Partner Resulting Scaffold
This compound 1,2-Diketone Quinoxaline
This compound Carboxylic Acid / Aldehyde Benzimidazole
This compound β-Keto Ester Benzodiazepine
This compound Phosgene (B1210022) Equivalent Isocyanate (for ureas/carbamates)

By systematically varying the reaction partners and subsequent modification steps, a single starting material like this compound can give rise to hundreds or thousands of distinct compounds, significantly accelerating the discovery of new chemical entities with unique biological or material properties.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to characterizing the geometry, stability, and electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the coordinates that correspond to a minimum on the potential energy surface.

For 2-(Benzyloxy)-6-fluoroaniline, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. mdpi.com These parameters would reveal the planarity of the aniline (B41778) ring, the orientation of the amino (-NH2) and benzyloxy groups, and any steric strain introduced by the fluorine atom at the ortho position. The deactivating nature of halogen atoms can influence the geometry and electron delocalization within the molecule. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

ParameterBond/AngleHypothetical Value
Bond LengthC-N1.40 Å
C-F1.35 Å
C-O (ether)1.37 Å
O-CH21.43 Å
Bond AngleC-N-H112°
F-C-C119°
C-O-CH2118°
Dihedral AngleF-C-C-N~0° (near planar)
C-C-O-CH2~110°

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. sapub.org For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the amino group, while the LUMO would be distributed over the aromatic system. Attaching electron-withdrawing substituents like fluorine generally lowers the energy levels of the frontier orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies This table is for illustrative purposes only and does not represent actual calculated data.

OrbitalHypothetical Energy (eV)Description
HOMO-5.8Associated with nucleophilicity
LUMO-0.9Associated with electrophilicity
HOMO-LUMO Gap (ΔE)4.9Indicator of chemical stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These indicate electron-rich areas and are potential sites for electrophilic attack. Such regions would be expected around the nitrogen atom of the amino group, the oxygen atom of the benzyloxy group, and potentially the π-system of the aniline ring.

Positive Regions (Blue): These indicate electron-poor areas and are potential sites for nucleophilic attack. These would be located around the hydrogen atoms of the amino group and the hydrogen atoms on the aromatic rings. researchgate.net

The map would visually demonstrate how the electronegative fluorine atom withdraws electron density, influencing the electrostatic potential across the entire molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling can be used to explore the dynamics of chemical reactions, mapping out the entire reaction pathway from reactants to products.

A chemical reaction proceeds along a reaction coordinate, which represents the progress of the reaction. The point of highest energy along this path is the transition state (TS), which is a fleeting, unstable structure that is neither reactant nor product.

Computational chemists locate and characterize transition states to understand the energy barrier (activation energy) of a reaction. For a reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations could be used to:

Locate the TS structure: This involves complex algorithms that search for a first-order saddle point on the potential energy surface.

Verify the TS: A true transition state has exactly one imaginary vibrational frequency, corresponding to the motion of the atoms along the reaction coordinate (e.g., the making and breaking of bonds).

Perform Reaction Coordinate Analysis: By following the path downhill from the transition state in both directions, the entire minimum energy path connecting reactants and products can be mapped, confirming that the located TS correctly connects the desired species.

Once the energies of the reactants, products, and transition states are known, key thermodynamic and kinetic parameters can be calculated.

Thermodynamics: By comparing the total energies of the reactants and products, the enthalpy of reaction (ΔH) can be determined. This indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). Calculations of Gibbs free energy (ΔG) can predict the spontaneity of the reaction.

Kinetics: The energy difference between the reactants and the transition state gives the activation energy (Ea). According to transition state theory, the activation energy is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. These calculations allow for the comparison of different potential reaction pathways, predicting which one is kinetically favored.

For this compound, these calculations could predict, for example, the regioselectivity of a nitration or halogenation reaction by comparing the activation energies for attack at different positions on the aromatic ring.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and interpreting the physicochemical properties of a compound. For this compound, computational methods provide deep insights into its crystal packing and the forces that stabilize the solid-state structure.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron distributions of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the close contacts between neighboring molecules can be obtained.

While specific crystallographic data and a dedicated Hirshfeld surface analysis for this compound are not publicly available in the searched scientific literature, we can infer the likely nature of its intermolecular interactions based on analyses of structurally related compounds containing benzyloxy and fluoroaniline (B8554772) moieties.

For a molecule like this compound, the Hirshfeld surface is expected to be dominated by several key types of contacts. The analysis typically involves generating the Hirshfeld surface mapped with properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface).

The dnorm surface highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts with distances shorter than the van der Waals radii, typically representing hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

Fingerprint Plots

H···H Contacts: Due to the abundance of hydrogen atoms on the phenyl and benzyl (B1604629) groups, these contacts are expected to be the most significant, often comprising the largest percentage of the Hirshfeld surface area.

C···H/H···C Contacts: These interactions, often associated with C-H···π interactions, would also be prominent, reflecting the packing of the aromatic rings.

O···H/H···O Contacts: The presence of the ether oxygen and the amine group suggests the formation of hydrogen bonds, which would appear as distinct "spikes" in the fingerprint plot.

A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on similar structures, is presented in the table below.

Interaction TypeHypothetical Contribution (%)Description
H···H~45-55%Represents the most frequent type of contact, arising from the numerous hydrogen atoms on the aromatic rings.
C···H/H···C~20-30%Indicative of C-H···π interactions and general van der Waals forces between the carbon and hydrogen atoms of adjacent molecules.
O···H/H···O~10-15%Corresponds to hydrogen bonding involving the ether oxygen and the amine hydrogen atoms.
F···H/H···F~5-10%Represents contacts involving the fluorine atom, likely weak hydrogen bonds or dipole-dipole interactions.
Other (N···H, C···C, etc.)~1-5%Includes less frequent contacts such as those involving the nitrogen atom and π-π stacking interactions between aromatic rings.

Hydrogen Bonding Network Analysis

Hydrogen bonds are among the most critical directional interactions that determine the supramolecular architecture of organic crystals. In this compound, the primary hydrogen bond donors are the N-H groups of the aniline moiety, and the potential acceptors are the ether oxygen atom, the fluorine atom, and the nitrogen atom itself.

The analysis of the hydrogen bonding network in a crystal structure involves identifying these bonds and characterizing their geometry (donor-acceptor distance and angle). While a specific crystal structure for this compound is not available, the potential hydrogen bonding motifs can be predicted.

It is likely that the N-H group of one molecule forms a hydrogen bond with the ether oxygen atom of a neighboring molecule (N-H···O). This type of interaction is common in structures containing both amine and ether functionalities. Additionally, weaker N-H···F or C-H···F hydrogen bonds might be present, further stabilizing the crystal packing. The aniline N-H group could also potentially interact with the π-system of an adjacent aromatic ring (N-H···π).

A hypothetical table of potential hydrogen bonds in the crystal structure of this compound is provided below, detailing the typical geometric parameters for such interactions found in similar organic compounds.

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeTypical D-H···A Distance (Å)Typical D-H···A Angle (°)
NHOIntermolecular2.0 - 2.4150 - 170
NHFIntermolecular2.2 - 2.6140 - 160
C(aromatic)HFIntermolecular2.4 - 2.8130 - 150
C(aromatic)HOIntermolecular2.5 - 2.9130 - 150

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Benzyloxy)-6-fluoroaniline in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be meticulously mapped.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the fluoroaniline (B8554772) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the amine protons. The protons on the fluoro-substituted ring would display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The benzylic protons would typically appear as a singlet, while the protons of the phenyl ring of the benzyl group would show characteristic multiplets in the aromatic region. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct resonances for the carbons of the fluoroaniline ring, with the carbon atoms directly bonded to fluorine or the benzyloxy group being significantly influenced. The C-F coupling constants are valuable diagnostic markers. The carbons of the benzyl group, including the methylene carbon and the aromatic carbons, would also be clearly resolved.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom on the aniline (B41778) ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus. While specific experimental data for this compound is not widely published, its existence has been noted in chemical databases such as PubChem nih.gov. For context, the ¹⁹F NMR chemical shift for a related compound mentioned in a patent was recorded at -116.40 ppm in a DMSO-d₆/CFCl₃ solvent system, though this was not for the title compound itself google.com.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Assignment
¹H7.2-7.5Multiplet-Phenyl group of benzyl
¹H6.7-7.1MultipletJ(H,H), J(H,F)Fluoroaniline ring protons
¹H~5.1Singlet--CH₂- (benzylic)
¹H~4.0 (broad)Singlet--NH₂
¹³C135-150DoubletJ(C,F)C-F and C-O of fluoroaniline ring
¹³C127-130Singlet-Phenyl group of benzyl
¹³C115-125DoubletJ(C,F)Other carbons of fluoroaniline ring
¹³C~70Singlet--CH₂- (benzylic)
¹⁹F-110 to -130MultipletJ(F,H)Ar-F

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs and is for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the compound's structure through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₂FNO), the expected exact mass is 217.09 g/mol .

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 217 or 218, respectively. The subsequent fragmentation is expected to show characteristic losses. A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, which would result in a very stable and typically abundant peak at m/z 91. This has been observed in patent literature concerning the synthesis of this compound, where the base peak was reported at m/z 91 google.com. Other fragments could arise from the loss of the amino group or rearrangements of the fluoroaniline ring.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaNotes
217[M]⁺[C₁₃H₁₂FNO]⁺Molecular Ion
91[C₇H₇]⁺[C₇H₇]⁺Benzyl/Tropylium cation (often the base peak)
126[M - C₇H₇]⁺[C₆H₅FNO]⁺Loss of the benzyl group
111[C₆H₄FN]⁺[C₆H₄FN]⁺Fragment from the fluoroaniline moiety

Note: This table represents expected fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage would produce a strong absorption band around 1200-1250 cm⁻¹.

C-F stretching: A strong band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π→π* transitions within the aromatic rings. The presence of the amino and benzyloxy substituents on the aniline ring will influence the position and intensity of these absorption maxima.

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of substituted anilines often involves multi-step processes that may lack efficiency or selectivity. For a molecule like 2-(Benzyloxy)-6-fluoroaniline, achieving the precise ortho, ortho' substitution pattern is a key challenge. Future research is focused on developing more streamlined and efficient synthetic pathways.

One promising strategy involves the improvement of routes starting from readily available precursors like o-fluoroaniline. A recently developed method for the synthesis of 2-bromo-6-fluoroaniline (B133542) highlights a sophisticated approach that could be adapted. This process involves the initial protection of the amino group, followed by reactions that direct bromination to the desired position while avoiding the formation of unwanted isomers, and concludes with deprotection. google.com Adapting such a strategy—for instance, by first introducing the benzyloxy group and then using advanced directing group chemistry to install the fluorine atom, or vice versa—could lead to a highly selective and high-yield synthesis.

Another avenue of exploration is the use of advanced catalytic cross-coupling reactions to form the C-O bond of the benzyloxy ether. While classic methods like the Williamson ether synthesis are viable, modern palladium- or copper-catalyzed methods, such as the Buchwald-Hartwig and Ullmann-type couplings, offer milder reaction conditions and broader functional group tolerance. The development of a late-stage etherification protocol on a pre-existing 2-amino-3-fluorophenol (B155953) scaffold could represent a highly efficient route.

Furthermore, methods for preparing fluorinated anilines from aromatic azides by treating them with anhydrous hydrogen fluoride (B91410) offer an alternative pathway that could be explored for synthesizing precursors to this compound. google.com The continuous refinement of these advanced synthetic methods is crucial for making complex molecules like this compound more accessible for research and application. adelaide.edu.au

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

The unique electronic nature of this compound, characterized by the electron-donating amine and benzyloxy groups and the electron-withdrawing fluorine atom, suggests a rich and underexplored reactivity profile. A significant frontier in modern organic chemistry is the use of visible-light photoredox catalysis to achieve novel transformations under mild conditions. mdpi.comvapourtec.com

Aniline (B41778) derivatives have been shown to be excellent substrates for photocatalytic reactions, such as perfluoroalkylation. conicet.gov.ar These reactions often proceed through a radical cation intermediate, formed by a single-electron transfer from the electron-rich aniline to an excited photocatalyst. The regioselectivity of the subsequent reaction is governed by the electronic and steric properties of the substituents on the aniline ring. For this compound, the primary amine offers a site for N-functionalization, while the aromatic ring is activated for C-H functionalization.

Future research will likely explore the application of various photocatalytic systems to this molecule. The use of different photocatalysts, such as iridium complexes or organic dyes like Rose Bengal, could unlock new reaction pathways. researchgate.net For example, photocatalysis could enable the direct, regioselective introduction of valuable functional groups (e.g., trifluoromethyl, alkyl, or aryl groups) onto the aniline ring without the need for pre-functionalization, a strategy known as late-stage functionalization. Understanding how the interplay between the benzyloxy and fluoro substituents directs these reactions is a key area for future investigation.

Table 1: Potential Photocatalytic Reactions for this compound

Reaction Type Potential Reagent Catalyst System Potential Outcome
Trifluoromethylation Togni's Reagent Iridium-based photocatalyst Introduction of a CF₃ group onto the aromatic ring.
Perfluoroalkylation Perfluoroalkyl Iodides Rose Bengal (Organic Dye) C-H functionalization with long-chain perfluoroalkyl groups.
Arylation Aryl Diazonium Salts Ruthenium-based photocatalyst Formation of a new C-C bond to an aryl group.
Alkylation Alkyl Silicates Iridium-based photocatalyst Introduction of alkyl chains at specific positions.

Integration into Advanced Material Science and Polymer Chemistry

The incorporation of fluorine atoms into polymers is a well-established strategy for creating materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov Fluorinated anilines are valuable monomers for the synthesis of high-performance polymers like fluorinated polyanilines, which are of interest for applications in electronics and anti-corrosion coatings. researchgate.net

This compound is a promising, yet unexplored, candidate as a monomer or co-monomer in polymer synthesis. The primary amine group can participate in polymerization reactions to form polyanilines through oxidative chemical or electrochemical methods. researchgate.net The presence of the fluorine atom would impart desirable fluoropolymer properties, while the bulky benzyloxy group could influence the polymer's morphology, solubility, and processing characteristics. It may disrupt chain packing, potentially leading to polymers with increased solubility in organic solvents and altered optoelectronic properties.

Research in this area could involve the copolymerization of this compound with aniline or other functionalized anilines to precisely tune the material's properties. researchgate.net For example, adjusting the monomer feed ratio could control the fluorine content and, consequently, the hydrophobicity and thermal stability of the resulting copolymer. Another potential application is in the synthesis of partially fluorinated polyolefins, where fluorinated monomers are copolymerized with ethylene (B1197577) to create materials with a unique combination of properties. rsc.org The development of polymers derived from this monomer could lead to new materials for advanced coatings, membranes, or electronic devices. mdpi.comnih.gov

Computational Predictions for Directed Synthesis and Reaction Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental research. nih.gov For a molecule like this compound, where experimental data is scarce, computational studies can provide invaluable insights into its structure, stability, and reactivity.

DFT calculations can be used to determine the ground-state geometry, vibrational frequencies, and electronic properties of the molecule. researchgate.net Studies on simpler halosubstituted anilines have shown that the number and position of halogen substituents significantly affect the geometry and electronic structure. researchgate.net For this compound, computational analysis could reveal the conformational preferences of the benzyloxy group and predict how intramolecular interactions, such as potential hydrogen bonding between the amine and the fluorine atom, influence its structure. umanitoba.ca

Furthermore, DFT can be used to model reaction mechanisms and predict reactivity. By calculating the energies of transition states and intermediates, researchers can forecast the most likely outcomes of a reaction, assess the viability of a proposed synthetic route, or understand the regioselectivity of a functionalization reaction. acs.org For instance, computational studies could predict the most susceptible sites for electrophilic or nucleophilic attack on the aromatic ring, guiding the design of selective C-H functionalization reactions. This predictive power can significantly accelerate the discovery of new reactions and the development of efficient synthetic protocols, saving valuable time and resources in the laboratory. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Benzyloxy)-6-fluoroaniline?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, fluorinated aniline derivatives often require controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid side reactions. Catalysts like Pd/C or CuI may enhance yield in coupling reactions. Purity can be monitored via HPLC or TLC, with final characterization using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm the benzyloxy and fluoro substituents .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at 247.1 g/mol).
  • NMR : 1H NMR^1 \text{H NMR} should show aromatic protons split due to fluorine coupling (e.g., δ 6.8–7.4 ppm for benzyl protons and δ 6.2–6.7 ppm for fluorinated aromatic protons).
  • FT-IR : Peaks near 1250 cm1^{-1} (C-O-C stretch) and 1500 cm1^{-1} (C-F stretch) validate functional groups .

Q. What solvents and storage conditions are recommended for maintaining stability?

  • Methodological Answer : Use inert, anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis. Store under nitrogen at 2–8°C in amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy and fluoro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluoro group activates the aromatic ring for electrophilic substitution at the para position, while the benzyloxy group directs via resonance. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 (2 mol%) with K2_2CO3_3 in dioxane/water (3:1) at 90°C. Monitor regioselectivity using 19F NMR^{19} \text{F NMR} to track fluorine’s impact on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). Use LC-MS to identify byproducts. For example, oxidation of the amine group to nitro (e.g., using mCPBA) can alter bioactivity; control redox conditions rigorously .

Q. How can computational methods predict metabolic pathways of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. Pair with molecular docking (AutoDock Vina) to simulate cytochrome P450 interactions. Validate predictions via in vitro microsomal assays (e.g., rat liver microsomes + NADPH) and HPLC-MS metabolite profiling .

Q. What are the challenges in quantifying trace impurities in this compound batches?

  • Methodological Answer : Use UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water. Calibrate against known impurities (e.g., dehalogenated byproducts or benzyl alcohol derivatives). Limit detection to ≤0.1% w/w per ICH Q3A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.